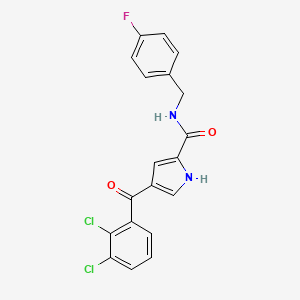

tert-Butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-Butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 2059966-80-0 . It has a molecular weight of 341.25 and its molecular formula is C15H21BrN2O2 . It is typically stored at room temperature and has a physical form of oil .

Molecular Structure Analysis

The InChI code for the compound is 1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-7-12(17)13(18)10-5-4-6-11(16)9-10/h4-6,9,12-13H,7-8,17H2,1-3H3 . This code provides a standardized way to represent the compound’s structure.Physical and Chemical Properties Analysis

The compound is an oil at room temperature . Its boiling point and other physical properties are not specified in the search results .科学的研究の応用

Synthesis and Characterization

tert-Butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate is a compound of interest in various chemical syntheses and characterizations due to its unique structure. One notable application includes its role in the one-step continuous flow synthesis of pyrrole-3-carboxylic acids, which are derived from tert-butyl acetoacetates, amines, and 2-bromoketones. This method capitalizes on the byproduct HBr from the Hantzsch reaction for in-situ hydrolysis of t-butyl esters, facilitating the production of corresponding acids in a single microreactor. This approach is beneficial for synthesizing pyrrole-3-carboxamides, including CB1 inverse agonists, directly from commercially available materials in a single continuous process (Herath & Cosford, 2010).

Catalysis and Reactions

The compound has also been involved in catalysis and reaction studies. For instance, it has been used in aerobic reactions of ammonia/3,5-di-tert-butylcatechol Schiff-Base condensation products with copper, demonstrating strong copper(II)-radical ferromagnetic exchange and unique N-N coupling reactions (Speier et al., 1996). Additionally, the compound has been applied in enantioselective nitrile anion cyclization to substituted pyrrolidines, showcasing a highly efficient synthesis method for N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid with significant yield and optical purity (Chung et al., 2005).

Supramolecular Chemistry

In the realm of supramolecular chemistry, this compound contributes to the study of diverse supramolecular arrangements influenced by weak intermolecular interactions. These studies provide insights into how bulky substitutions on oxopyrrolidine analogs can form complex supramolecular assemblies through various weak interactions, even in the absence of traditional hydrogen bond donors and acceptors (Samipillai et al., 2016).

Medicinal Chemistry

In medicinal chemistry, research on this compound extends to its potential in synthesizing enantiomerically pure pyrrolidine derivatives with antithrombin activity. The asymmetric synthesis of such derivatives has been accomplished with high enantiomeric excess, demonstrating their potential as thrombin inhibitors based on molecular docking studies (Ayan et al., 2013).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-7-12(17)13(18)10-5-4-6-11(16)9-10/h4-6,9,12-13H,7-8,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAZICBXBANFPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C2=CC(=CC=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Chlorophenyl)-2-[1-(morpholine-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2674098.png)

![3-(4-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2674099.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2674100.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide](/img/structure/B2674103.png)

![2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2674105.png)

![N-(4-methylthiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2674106.png)

![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B2674117.png)